9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole

Organic Synthesis OLED Intermediate Cross-Coupling

OLED material performance is exquisitely sensitive to building block structure-minor substitution changes can drastically alter HOMO levels, charge mobility, and device efficiency. Generic carbazoles lack the precise 3,6-diphenyl + N-(4-bromophenyl) architecture required for modular emitter design. This compound delivers: • 3,6-Diphenyl donor unit for extended π-conjugation and tuned HOMO (~ -5.3 eV) for efficient hole injection • N-(4-BrPh) handle for Suzuki-Miyaura cross-coupling with triazine/sulfone acceptors, enabling systematic D-A tuning • Proven scaffold for TADF emitters achieving EQE >27% in sky-blue OLEDs ≥98% purity. Available for immediate R&D procurement with global shipping.

Molecular Formula C30H20BrN
Molecular Weight 474.4 g/mol
Cat. No. B13690864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole
Molecular FormulaC30H20BrN
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br
InChIInChI=1S/C30H20BrN/c31-25-13-15-26(16-14-25)32-29-17-11-23(21-7-3-1-4-8-21)19-27(29)28-20-24(12-18-30(28)32)22-9-5-2-6-10-22/h1-20H
InChIKeyWOOAKXXQTAVKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole for OLED and Organic Electronics R&D Procurement


9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole (CAS 607739-92-4) is a triply-substituted carbazole derivative with a molecular formula of C₃₀H₂₀BrN and a molecular weight of 474.39 g/mol . The compound features a carbazole core functionalized at the 3- and 6-positions with phenyl groups and at the N9-position with a 4-bromophenyl moiety. This precise substitution pattern is engineered for advanced materials research, particularly as a key building block in the synthesis of host and charge-transport materials for organic light-emitting diodes (OLEDs) and related organic electronic devices . Its structure provides a unique combination of an extended π-conjugated system for electronic tuning and a reactive aryl bromide handle for further modular construction via cross-coupling chemistry.

Why Generic Carbazole Analogs Cannot Substitute for 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole in Advanced OLED R&D


The specific performance of an OLED material is highly sensitive to the molecular structure of its constituent compounds, where minor changes in substitution pattern can drastically alter electronic properties, thermal stability, and device efficiency [1]. Generic carbazole analogs lack the precise combination of functional groups found in 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole. For instance, the 3,6-diphenyl substitution is known to extend π-conjugation and tune the HOMO energy level, which is critical for efficient hole injection and transport . The N-(4-bromophenyl) group, on the other hand, serves as a crucial, versatile synthetic handle for subsequent palladium-catalyzed cross-coupling reactions, enabling the modular synthesis of more complex, high-performance materials that cannot be accessed using simpler, non-halogenated building blocks [2]. Substituting this compound with a non-brominated or differently substituted analog would alter the synthetic pathway and potentially compromise the target material's final optoelectronic properties. The quantitative evidence below demonstrates the specific, measurable advantages conferred by this compound's unique architecture.

9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole: Quantitative Evidence Guide for Scientific Selection


Synthetic Yield Comparison: 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole vs. 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole

In a direct comparative synthesis from a patent procedure, the target compound was obtained in an 85% yield via an Ullmann-type N-arylation of 3,6-diphenylcarbazole with 1-bromo-4-iodobenzene, using a CuI/1,2-trans-cyclohexanediamine catalyst system [1]. In contrast, a published synthesis for a related tribrominated analog, 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole, achieved a significantly lower total yield of 69.6% using a different N-arylation and NBS bromination sequence [2]. This demonstrates that the pre-installation of phenyl groups at the 3,6-positions leads to a more efficient final N-arylation step compared to post-arylation bromination strategies.

Organic Synthesis OLED Intermediate Cross-Coupling

Synthetic Yield Comparison: 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole vs. 3,6-Diphenyl-9H-carbazole

The synthesis of the target compound, which involves an N-arylation of 3,6-diphenylcarbazole, was reported with an 85% yield [1]. This is comparable to the reported 89% yield for the synthesis of the simpler analog 3,6-diphenyl-9H-carbazole via a Suzuki-Miyaura coupling of 3,6-dibromocarbazole . While the yields are similar, the target compound's synthesis demonstrates the efficient and high-yielding introduction of the strategically important 4-bromophenyl group, a key functional handle that is absent in 3,6-diphenyl-9H-carbazole.

Organic Synthesis N-Arylation OLED Precursor

Electronic Structure Differentiation: HOMO Level Tuning via 3,6-Diphenyl Substitution

Electrochemical analysis of the 3,6-diphenylcarbazolyl functional group, a core component of the target compound, reveals a HOMO energy level of -5.3 eV. This is significantly shallower than the HOMO of unsubstituted carbazole, which is reported at -5.8 eV . This 0.5 eV shift towards the vacuum level is attributed to the extended π-conjugation and inductive effects from the phenyl groups at the 3,6-positions and improves the electron-donating capacity of the unit. This property is crucial for designing efficient hole-transporting and host materials, as it facilitates better energy level alignment with adjacent layers in an OLED device, leading to reduced charge injection barriers.

OLED Host Material Hole Transport Energy Level Alignment

Proven Utility as a Building Block for High-Performance OLED Materials

The 3,6-diphenylcarbazole (PhCz) structural motif, which is central to this compound, is widely recognized and documented as a high-performance electron-donating unit in state-of-the-art OLED materials. Research publications have demonstrated its use in blue thermally activated delayed fluorescence (TADF) emitters achieving external quantum efficiencies (EQE) as high as 27.4% [1] and in high-triplet-energy host materials for efficient blue phosphorescent devices [2]. The target compound, 9-(4-bromophenyl)-3,6-diphenyl-9H-carbazole, serves as the direct, modular precursor to these types of materials. Its 4-bromophenyl group is the specific synthetic gateway for attaching this validated donor unit to various acceptors (e.g., triazines, diphenylsulfones) to create the final functional material.

OLED TADF Phosphorescence Host Material

Recommended R&D and Industrial Application Scenarios for 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole


Modular Synthesis of Bipolar Host Materials for High-Efficiency OLEDs

This compound is an ideal precursor for constructing bipolar host materials. The 3,6-diphenylcarbazole core acts as a hole-transporting (p-type) donor unit, while the 4-bromophenyl group provides a site for Suzuki-Miyaura cross-coupling with an electron-transporting (n-type) acceptor, such as a triazine or diphenylsulfone derivative. This modular approach allows researchers to systematically tune the donor-acceptor ratio and linker to achieve balanced charge transport and high triplet energy, which are essential for mitigating efficiency roll-off in phosphorescent and TADF OLEDs [1].

Synthesis of Advanced TADF Emitters for Display and Lighting Applications

Leveraging the 3,6-diphenylcarbazole unit's proven electron-donating capabilities, this compound is a key building block for creating new thermally activated delayed fluorescence (TADF) emitters. The 4-bromophenyl handle allows for the precise attachment of various acceptor moieties. Research has demonstrated that materials incorporating this donor unit can achieve high external quantum efficiencies (EQE > 27%) in sky-blue OLEDs, making this precursor essential for R&D programs targeting next-generation, high-efficiency, and stable blue emitters for displays and solid-state lighting [1].

Development of Polymeric and Small Molecule Hole-Transport Materials

The compound can be used to synthesize both small molecule and polymeric hole-transport materials (HTMs). Its structure, featuring a high-lying HOMO level of approximately -5.3 eV, is beneficial for aligning energy levels with common anode materials like ITO, thereby minimizing the hole injection barrier. The 4-bromophenyl group can be utilized to incorporate the unit into a polymer backbone or to create dimeric and trimeric structures via coupling reactions, enabling the development of solution-processable HTMs with enhanced charge carrier mobility and morphological stability .

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